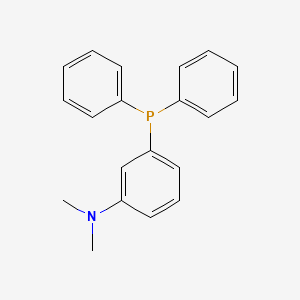

3-(diphenylphosphino)-N,N-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5931-54-4 |

|---|---|

Molecular Formula |

C20H20NP |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3-diphenylphosphanyl-N,N-dimethylaniline |

InChI |

InChI=1S/C20H20NP/c1-21(2)17-10-9-15-20(16-17)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |

InChI Key |

PJQYZCXNTVLRMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Coordination Chemistry and Organometallic Complexation of Phosphinoaniline Ligands

Fundamental Principles of P,N-Chelation in Transition Metal Complexes

Phosphinoaniline ligands are a prominent example of hemilabile ligands, where one donor group (typically the phosphine) forms a strong bond with the metal center, while the other (the amine) can reversibly bind and dissociate. This hemilability is crucial in catalysis, as the dissociation of the weaker nitrogen donor can open a coordination site on the metal, allowing for substrate binding and subsequent transformation.

The chelation of a phosphinoaniline ligand to a transition metal forms a stable metallacycle. The properties of the resulting complex are governed by several factors:

Nature of the Donor Atoms: The phosphorus atom is a soft σ-donor and a π-acceptor, while the nitrogen atom is a harder σ-donor. This electronic disparity allows these ligands to stabilize metals in various oxidation states. dicle.edu.tr

Backbone Structure: The linker connecting the phosphine (B1218219) and amine groups dictates the bite angle and the rigidity of the chelate ring. This structural constraint influences the geometry and stability of the metal complex.

Substituents: Substituents on both the phosphorus and nitrogen atoms, as well as on the aniline (B41778) ring, can be systematically varied to modulate the electronic properties (donor strength) and steric hindrance around the metal center. nih.gov

The coordination of these P,N ligands typically occurs via the phosphorus and nitrogen atoms, creating a pincer or chelating effect that enhances the stability of the resulting complexes. nih.gov The low basicity of the amine nitrogen, often attributed to pπ-dπ interaction between the nitrogen lone pair and phosphorus d-orbitals, means that coordination often proceeds through the phosphorus center first. researchgate.net

Ruthenium Complexes of o-(Diphenylphosphino)-N,N-dimethylaniline

The ortho-substituted phosphinoaniline, o-(diphenylphosphino)-N,N-dimethylaniline, serves as an effective P,N-chelating ligand for ruthenium, leading to the formation of catalytically relevant species. The interplay between the hard nitrogen and soft phosphorus donors facilitates unique reactivity at the ruthenium center.

Synthesis and Structural Characterization of Five-Coordinate Ru(II) Species

Ruthenium(II) complexes incorporating the o-(diphenylphosphino)aniline ligand framework can be synthesized from various Ru(II) precursors. A notable example is the crystallographically characterized, five-coordinate complex, [RuCl2(o-diphenylphosphino-N,N-dimethylaniline){P(p-tolyl)3}]. nih.gov This species represents a key intermediate whose coordinatively unsaturated nature is central to its subsequent reactivity. The geometry around the ruthenium center in such complexes is typically a distorted trigonal bipyramidal or square pyramidal structure, influenced by the bite angle of the P,N ligand and the steric bulk of the other ligands. nih.gov

Reversible Binding and Reactivity with Small Molecules (e.g., CO, NH3, H2S, H2, N2)

A defining feature of the five-coordinate Ru(II) complex, [RuCl2(o-diphenylphosphino-N,N-dimethylaniline){P(p-tolyl)3}], is its ability to interact with small molecules. Research has shown that this complex can reversibly bind molecular hydrogen (H₂) and dinitrogen (N₂). nih.gov

The binding of these small molecules occurs at the vacant coordination site on the ruthenium center, leading to the formation of six-coordinate adducts. Specifically, the interaction with H₂ results in an η²-H₂ species, while binding with N₂ forms a σ-N₂ complex. nih.gov This reversible binding is a critical step, activating these otherwise inert molecules for further transformation. The ability of such complexes to bind N₂ is particularly significant in the context of developing catalysts for nitrogen fixation.

Formation of Diverse Ligand Adducts (e.g., Hydrido, Mercapto, Vinylidene)

The activated small molecule adducts can undergo further reactions to form a variety of stable ligand complexes. For instance, the dihydrogen adduct, [RuCl2(η²-H₂)(o-diphenylphosphino-N,N-dimethylaniline){P(p-tolyl)3}], reacts with a base to generate the corresponding chloro(hydrido) derivative. nih.gov This deprotonation of the coordinated H₂ is a common pathway to form metal hydrides, which are key intermediates in hydrogenation and other reductive catalytic cycles.

While specific examples for mercapto (from H₂S) and vinylidene adducts with the o-(diphenylphosphino)-N,N-dimethylaniline ligand are not detailed in the provided search results, the general reactivity patterns of related ruthenium-phosphine complexes suggest their plausible formation. Ruthenium complexes are well-known to form stable vinylidene adducts from terminal alkynes, which are versatile intermediates in organic synthesis.

Palladium Complexes Derived from Phosphinoaniline Scaffolds

Phosphinoaniline ligands are also employed in palladium chemistry, where they can facilitate a range of cross-coupling reactions through the formation of highly active and stable catalysts.

Reactivity of 3-[(Diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline with Pd(II) Precursors

Detailed research findings on the specific reactivity of 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline with palladium(II) precursors were not available in the search results. However, the structural motifs within this ligand suggest likely reaction pathways based on established palladium chemistry. The presence of a phosphine donor, an iodo-substituted aryl ring, and a dimethylamino group points towards the potential for forming palladacycles. researchgate.net

Generally, such reactions could proceed via two main pathways:

Initial P-Coordination: The phosphine group would likely coordinate to the Pd(II) precursor, such as [PdCl2(MeCN)2].

Cyclopalladation: Following phosphine coordination, an intramolecular C-H activation at the aniline ring or oxidative addition into the C-I bond could occur. Given the presence of the highly reactive carbon-iodine bond, oxidative addition is a very probable pathway, which would lead to a stable, five-membered palladacycle. This type of cyclometalated complex is a common and often highly stable catalytic intermediate in palladium-catalyzed cross-coupling reactions. researchgate.net

Formation and Structural Analysis of Pincer Complexes

Pincer ligands are a class of chelating agents that bind to a metal center in a meridional fashion, typically through three donor atoms. wikipedia.org This tridentate coordination confers high thermal stability to the resulting metal complexes. rsc.org Phosphinoaniline-based ligands can form pincer-type complexes, often designated as PNP, where the phosphorus and nitrogen atoms coordinate to the metal. rsc.org

The synthesis of these pincer complexes often involves the reaction of a suitable metal precursor with the phosphinoaniline ligand. nih.gov For instance, cobalt(II) PCP pincer complexes can be synthesized and subsequently reacted with nitric oxide to form stable, diamagnetic nitrosyl compounds. nih.gov X-ray diffraction is a crucial technique for the unequivocal determination of the solid-state structures of these complexes, revealing key metrical parameters such as bond lengths and angles. nih.gov In typical square-planar pincer complexes, the P-M-P angle deviates from the ideal 180° due to the geometric constraints of the ligand backbone. nih.gov The investigation into pincer complexes is extensive, with applications in various catalytic processes due to their stability and the predictable coordination geometry they enforce on the metal center. rsc.orgresearchgate.net

Table 1: Selected Structural Data for a Cobalt(I) PCP Pincer Complex

| Parameter | Value |

| P1-Co-P2 angle | 169.39(2)° |

| C1-Co-Br1 angle | 177.49(4)° |

| Co1-C1 bond distance | 1.955(1) Å |

Data derived from a representative Co(I) pincer complex. nih.gov

Coordination Behavior of Bis(diphenylphosphino)aniline Ligands with Palladium(II)

Bis(diphenylphosphino)aniline ligands readily coordinate to palladium(II) centers, forming stable complexes with a distorted square-planar geometry. metu.edu.tr The synthesis of these complexes can be achieved by reacting the ligand with a suitable palladium(II) salt, such as palladium(II) chloride. researchgate.netchemicalbook.com The resulting complexes have shown significant utility as pre-catalysts in carbon-carbon bond-forming reactions, including the Heck and Suzuki cross-coupling reactions. metu.edu.tr

The coordination of these P-N-P type ligands to palladium(II) has been confirmed through spectroscopic methods and single-crystal X-ray diffraction. metu.edu.trresearchgate.net The crystal structures reveal the chelation of the ligand to the metal center, with the phosphorus atoms occupying two coordination sites and the nitrogen atom of the aniline group also potentially interacting with the metal, though in some cases it may not be directly coordinated.

The reaction of N,N-bis(diphenylphosphino)dimethylanilines with [Pd(η³-allyl)Cl]₂ or other palladium precursors leads to the formation of various palladium(II) complexes. ias.ac.inresearchgate.net The coordination mode of the ligand can vary, exhibiting either bridging or chelating behavior depending on the specific ligand structure and reaction conditions. ias.ac.in

Iridium Complexes Incorporating o-(Diphenylphosphino)-N,N-dimethylaniline

The ligand o-(diphenylphosphino)-N,N-dimethylaniline (PN) has been utilized in the synthesis of various iridium complexes. acs.org For example, the reaction of Ir₂Cl₂(cyclooctene)₄ with PN in the presence of NH₄PF₆ yields the complex [IrHCl(PN)₂]PF₆. acs.org The synthesis of iridium complexes can also be achieved by reacting iridium precursors like [IrCl(COD)]₂ with the appropriate phosphine ligand. csic.es

These iridium complexes exhibit interesting reactivity. For instance, iridium(I) complexes can undergo intramolecular oxidative addition of a C-H bond from the ligand to form a more stable iridium(III) hydride. nih.govnih.gov The resulting complexes have been characterized by spectroscopic techniques, and in some cases, by X-ray crystallography, which confirms the coordination geometry around the iridium center. csic.esnih.gov The iridium center in these complexes often adopts a slightly distorted square-planar or octahedral geometry, depending on the coordination number. csic.es The study of such complexes is driven by their potential applications in catalysis, including transfer dehydrogenation reactions. researchgate.net

Table 2: Representative Iridium Complexes with Phosphinoaniline-type Ligands

| Complex | Iridium Oxidation State | Key Feature | Reference |

| [IrHCl(PN)₂]PF₆ | III | Hydrido-chloro complex | acs.org |

| [IrH{κ³C,P,P'-(SiNP-H)}(CNtBu)₂][PF₆] | III | Product of intramolecular C-H activation | nih.gov |

| [IrCl(COD)(PMe₂ArDipp₂)] | I | Square-planar precursor | csic.es |

Rhodium Complexes and Oxidative Addition Chemistry with o-(Diphenylphosphino)-N,N-dimethylaniline

Rhodium(I) complexes of o-(diphenylphosphino)-N,N-dimethylaniline (PN) have been synthesized and their reactivity explored. acs.org A common precursor for such syntheses is [RhCl(CO)₂]₂. The resulting rhodium(I) complexes, such as [Rh(PN)₂]X, are nucleophilic and can undergo a variety of oxidative addition reactions. acs.org Oxidative addition is a fundamental reaction in organometallic chemistry where the oxidation state and coordination number of the metal center increase. wikipedia.org

For instance, the addition of molecules like Cl₂ and CH₃I to [Rh(PN)₂]X proceeds via a trans-addition pathway. acs.org In contrast, the addition of O₂ and cyanogen (B1215507) results in cis-adducts. acs.org The stereochemistry of these products can often be determined using NMR spectroscopy by analyzing the resonances of the N-methyl groups. acs.org The oxidative addition of alkyl halides to rhodium(I) complexes is a key step in many catalytic cycles, and the kinetics of these reactions can be influenced by the polarity of the solvent. researchgate.net The mechanism often involves a second-order process. researchgate.net

Copper Complexes with Related P-N-P Ligands (e.g., Bis(diphenylphosphino)dimethylaniline)

Copper(I) complexes with P-N-P pincer ligands, structurally related to bis(diphenylphosphino)dimethylaniline, have been synthesized and characterized. rsc.orgrsc.org These complexes are of interest due to their potential applications in catalysis, such as the hydroboration of alkynes. rsc.org The steric bulk of the substituents on the phosphorus atoms can have a profound effect on the coordination number and geometry of the copper(I) center. rsc.org

The reaction of P-N-P ligands with copper(I) halides can lead to a variety of structures, including mononuclear, binuclear, and polymeric species. rsc.orgresearchgate.netinoteexpress.com The versatility of the P-N-P ligand framework allows for different coordination modes, from pincer-type chelation to bridging between two metal centers. rsc.org The resulting copper complexes can exhibit interesting photophysical properties, with some showing luminescence in the solid state. rsc.orgresearchgate.net

Analysis of Coordination Modes and Ligand Flexibility (e.g., Hemilabile Character)

Phosphinoaniline ligands are classic examples of hemilabile ligands. ualberta.cawwu.edu Hemilability refers to the characteristic of a chelating ligand to have one donor atom that can reversibly dissociate from the metal center, while the other donor atom remains strongly bound. ualberta.cawwu.edu In the case of o-(diphenylphosphino)-N,N-dimethylaniline, the soft phosphine donor typically forms a strong bond with a soft late transition metal, while the harder nitrogen donor of the dimethylamino group is more weakly bound and can be displaced by substrate molecules. ualberta.ca

This hemilabile character provides a degree of "virtual coordinative unsaturation," which is a desirable feature in homogeneous catalysis as it allows for the generation of a vacant coordination site for substrate binding. ualberta.ca The lability of the nitrogen donor can be tuned by altering the steric bulk on the amine, for example, by varying the number of methyl substituents. ualberta.ca The fluxional behavior inherent in these hemilabile complexes can be studied by variable-temperature NMR spectroscopy. rsc.orgualberta.ca The coordination of the dimethylamino group can be displaced by other ligands, such as carbon monoxide, as seen in the reaction of [Rh(PN)₂(CO)₂]X where the nitrogen arms are displaced. acs.org This reversible dissociation highlights the flexible and hemilabile nature of the phosphinoaniline ligand. acs.org

Catalytic Applications of Transition Metal Complexes Bearing Phosphinoaniline Ligands

Homogeneous Hydrogenation Catalysis

Homogeneous hydrogenation, a fundamental transformation in organic synthesis, benefits greatly from catalysts that can be fine-tuned for specific substrates. Phosphinoaniline ligands have proven to be effective in this domain, particularly in complexes of iridium and ruthenium.

Research into the catalytic activity of iridium(I) complexes has demonstrated the utility of the o-(diphenylphosphino)-N,N-dimethylaniline ligand, a structural isomer of the titular compound. acs.org The synthesis of carbonyliridium(I) complexes with this ligand has been reported, leading to well-defined structures whose catalytic properties in homogeneous hydrogenation have been investigated. acs.org These studies provide insight into the coordination chemistry and the role of the heterodifunctional phosphorus-nitrogen ligand system in activating substrates for hydrogenation. acs.org The chelation of the ligand to the iridium center creates a stable yet reactive catalytic species, essential for efficient catalytic turnover. acs.org

Ruthenium complexes are widely recognized for their catalytic prowess in reduction reactions. While specific studies detailing the use of 3-(diphenylphosphino)-N,N-dimethylaniline in ruthenium-catalyzed reduction of nitriles and imines are not extensively documented in the reviewed literature, the broader class of ruthenium complexes with phosphine-imine and amino-phosphine ligands shows significant activity. Ruthenium catalysts have been successfully employed for the selective synthesis of imines from nitriles and secondary alcohols via a hydrogen-transfer mechanism. rsc.org The rearrangement of phosphinoimines to phosphine-imines within ruthenium chelate complexes has also been observed, forming catalytically relevant species. rsc.org Furthermore, arene-ruthenium(II) complexes containing various amino-phosphine ligands are effective catalysts for nitrile hydration reactions, a related transformation. dntb.gov.uadntb.gov.ua These examples underscore the potential of ruthenium complexes bearing P-N type ligands in the reduction and transformation of nitrogen-containing functional groups like nitriles and imines. rsc.orgrsc.org

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon and carbon-heteroatom bonds is central to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.govresearchgate.net Palladium complexes featuring phosphinoaniline and related phosphine (B1218219) ligands are particularly prominent in this area, catalyzing key cross-coupling reactions. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing biaryl structures. researchgate.netethz.ch Palladium complexes incorporating phosphine ligands are the catalysts of choice for this transformation due to their high efficiency and functional group tolerance. nih.govnih.gov The use of palladium(II) complexes with PN-type ligands, such as those derived from phosphinoanilines, has been shown to result in superior catalytic activities. researchgate.net The σ-donor ability of the nitrogen atom makes the palladium center more susceptible to oxidative addition, a key step in the catalytic cycle, while the π-acceptor character of the phosphorus atom stabilizes the palladium in its low oxidation state. researchgate.net This synergistic effect leads to highly efficient catalysts for coupling various aryl halides with phenylboronic acid. researchgate.netresearchgate.net The choice of base, solvent, and temperature are crucial parameters that are optimized to achieve high yields. researchgate.netkaznu.kz

Table 1: Suzuki-Miyaura Coupling Catalyzed by Palladium(II) Complexes with PN Ligands

| Catalyst (mol%) | Aryl Halide | Phenylboronic Acid (equiv.) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(II)-PN Complex (1.0) | 4-Bromotoluene | 1.2 | K2CO3 | DMF | 120 | 96 | researchgate.net |

| Pd(II)-PN Complex (1.0) | 4-Bromoanisole | 1.2 | K2CO3 | DMF | 120 | 95 | researchgate.net |

| Pd(II)-PN Complex (1.0) | 4-Chlorotoluene | 1.2 | K2CO3 | DMF | 120 | 85 | researchgate.net |

| Pd(II)-PN Complex (1.0) | 4-Bromobenzonitrile | 1.2 | K2CO3 | DMF | 120 | 98 | researchgate.net |

| Complex 1d (1.0) | 4-Bromotoluene | 1.5 | Cs2CO3 | Dioxane | 80 | 99 | researchgate.net |

| Complex 1d (1.0) | 4-Bromoanisole | 1.5 | Cs2CO3 | Dioxane | 80 | 95 | researchgate.net |

| Complex 1d (1.0) | 1-Bromo-4-nitrobenzene | 1.5 | Cs2CO3 | Dioxane | 80 | 92 | researchgate.net |

The Heck reaction, which forms a substituted alkene through the coupling of an unsaturated halide with an alkene, is another cornerstone of palladium catalysis. organic-chemistry.org Palladium(II) complexes of ligands containing a P-N-P skeleton, such as N,N-bis(diphenylphosphino)aniline derivatives, have been synthesized and investigated as catalysts for this reaction. researchgate.netresearchgate.net These phosphine ligands and their palladium complexes are widely used to catalyze cross-coupling reactions for a variety of substrates. researchgate.net The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. mdpi.com The use of a base is essential for the final step of regenerating the active Pd(0) catalyst. libretexts.org Catalysts based on palladium and tetraphosphine ligands have demonstrated high yields in the reaction between styrene (B11656) and various aryl bromides. researchgate.netresearchgate.net

Table 2: Heck Coupling Catalyzed by Palladium(II) Complexes

| Catalyst (mol%) | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(II)-PN Complex (1.0) | 4-Bromotoluene | Styrene | K2CO3 | NMP | 140 | 95 | researchgate.net |

| Pd(II)-PN Complex (1.0) | 4-Bromoanisole | Styrene | K2CO3 | NMP | 140 | 98 | researchgate.net |

| Pd(II)-PN Complex (1.0) | 4-Chlorotoluene | Styrene | K2CO3 | NMP | 140 | 88 | researchgate.net |

| Pd(II)-PN Complex (1.0) | 4-Iodoanisole | Methyl acrylate | K2CO3 | NMP | 140 | 97 | researchgate.net |

| Complex 1d (1.0) | 4-Bromotoluene | Styrene | NaOAc | DMF | 120 | 98 | researchgate.net |

| Complex 1d (1.0) | 4-Bromoanisole | Styrene | NaOAc | DMF | 120 | 95 | researchgate.net |

| Complex 1d (1.0) | 1-Bromo-4-nitrobenzene | Styrene | NaOAc | DMF | 120 | 96 | researchgate.net |

The versatility of transition metal complexes with phosphine ligands extends beyond hydrogenation and cross-coupling reactions.

CO2 Reduction: The photocatalytic reduction of carbon dioxide (CO2) is a critical area of research for converting a greenhouse gas into valuable chemicals. While direct catalysis by phosphinoaniline complexes was not found, studies on heteroleptic diimine-diphosphine Copper(I) complexes have shown them to be effective photosensitizers in systems for photocatalytic CO2 reduction. nih.gov The structural properties of the diphosphine ligands, such as the bite angle, significantly influence the turnover frequencies of the reduction process. nih.gov

Aniline (B41778) Alkylation: The N-alkylation of anilines is a fundamental industrial process. alfa-chemistry.com While this compound itself is a substituted aniline, the broader field involves using catalysts for the selective alkylation of anilines with alcohols or other alkylating agents. researchgate.net Various catalytic systems, including those based on transition metals, have been developed to improve selectivity and avoid overalkylation, which is a common challenge in these reactions. researchgate.net

Hydrocarboxylation: The hydrocarboxylation of alkynes is an atom-economical method to synthesize α,β-unsaturated acids. A palladium-on-carbon (Pd/C) catalytic system, in conjunction with bidentate phosphine ligands like Xantphos, has been shown to effectively catalyze the regiodivergent hydrocarboxylation of terminal alkynes using oxalic acid as a CO source. nih.gov The ligand plays a crucial role in controlling the selectivity of the reaction. nih.gov

Photocatalytic Applications

The field of photocatalysis has seen a surge in interest, with a significant focus on developing efficient and sustainable catalysts for a variety of chemical transformations. Copper complexes, in particular, have emerged as promising candidates due to the earth-abundance and low cost of copper compared to precious metals like iridium and ruthenium that are commonly used in photocatalysis. beilstein-journals.org Diphosphine ligands play a crucial role in stabilizing copper(I) complexes and tuning their photophysical and electrochemical properties for effective photocatalytic activity.

While specific photocatalytic applications of copper complexes bearing the this compound ligand are not extensively documented in the literature, the general principles of copper photocatalysis with diphosphine ligands provide a strong basis for their potential use. These complexes are known to exhibit metal-to-ligand charge transfer (MLCT) absorptions, a key feature for photosensitizers. nih.govrsc.org The excited state generated upon light absorption can engage in both energy transfer and electron transfer processes, driving a range of organic reactions. beilstein-journals.org

Research on related heteroleptic copper(I) complexes with diimine and diphosphine ligands has demonstrated their capability in various photocatalytic reactions. rsc.org For instance, complexes of the type [Cu(N^N)(P^P)]⁺ have been successfully employed as photosensitizers. nih.gov The nature of both the diimine and the diphosphine ligands significantly influences the photophysical properties, such as emission quantum yields and excited-state lifetimes, and consequently, the catalytic efficiency. nih.govrsc.org

A notable example of a photocatalytic transformation enabled by copper-diphosphine complexes is the atom transfer radical addition (ATRA) reaction. The general mechanism involves the photoexcited copper(I) complex initiating a radical chain reaction. The choice of the diphosphine ligand can impact the reaction's efficiency.

In a study on the photocatalytic activity of various heteroleptic diimine-diphosphine Cu(I) complexes, it was observed that the P-Cu-P bond angle, dictated by the diphosphine ligand, is a critical factor in determining the photosensitizing abilities of the complex. While specific data for this compound complexes is unavailable, the performance of related systems in reactions like the Appel-type reaction and decarboxylative coupling highlights the potential of this class of ligands in photocatalysis.

The general activity of copper(I) photocatalysts is summarized in the following table, showcasing the types of transformations they can mediate.

| Photocatalytic Reaction | Catalyst Type | Substrate Scope | General Observations |

| Atom Transfer Radical Addition (ATRA) | [Cu(diimine)(diphosphine)]⁺ | Alkenes, haloalkanes | Efficient C-C bond formation. |

| Decarboxylative Coupling | [Cu(diimine)(diphosphine)]⁺ | Carboxylic acids, aryl halides | Forms new C-C bonds via radical intermediates. |

| Appel-type Reaction | [Cu(diimine)(diphosphine)]⁺ | Alcohols, halogenating agents | Converts alcohols to alkyl halides. |

| Reduction of Aryl Halides | [Cu(diimine)(diphosphine)]⁺ | Aryl iodides, bromides | Generates aryl radicals for further reactions. beilstein-journals.org |

| Vinyl Azide Sensitization | [Cu(dmp)(BINAP)]BF₄ | Vinyl azides | Leads to the formation of pyrroles. beilstein-journals.org |

It is reasonable to extrapolate that copper(I) complexes of this compound would be competent photocatalysts for similar transformations. The presence of both a phosphine and a dimethylamino group could offer unique electronic properties to the resulting copper complexes, potentially influencing their excited-state redox potentials and lifetimes, and thereby their catalytic performance. Further research into the synthesis and photocatalytic evaluation of these specific complexes is warranted to fully explore their capabilities.

Advanced Spectroscopic and Structural Characterization Techniques for Phosphinoaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand and Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of phosphinoaniline ligands and their metal complexes, providing detailed information about molecular structure and dynamics in solution.

¹H NMR for Ligand Protons and Hydride Resonances

¹H NMR spectroscopy is used to identify the proton environments within the 3-(diphenylphosphino)-N,N-dimethylaniline molecule. The spectrum would typically show distinct signals for the aromatic protons on the diphenylphosphino and dimethylaniline moieties, as well as a characteristic singlet for the N-methyl protons.

In metal complexes of this ligand, particularly those involving transition metals like rhodium, ¹H NMR is also crucial for detecting metal hydride resonances. researchgate.netnih.govresearchgate.net These signals typically appear in a distinct upfield region of the spectrum (often between 0 and -40 ppm). The chemical shift and multiplicity of a hydride signal provide valuable information about the electronic environment and the number and geometry of coordinated phosphorus atoms. researchgate.netresearchgate.net For instance, the coupling between the hydride and phosphorus nuclei (²JH-P) can indicate the cis or trans relationship of these ligands. researchgate.net

¹³C NMR for Carbon Backbone Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete assignment of the carbon backbone. Phosphorus-carbon couplings (JP-C) are particularly informative, as the magnitude of the coupling constant can help assign the carbons of the phenyl rings attached to the phosphorus atom.

³¹P NMR for Phosphorus Environment and Coordination Shifts

³¹P NMR is arguably the most direct technique for studying phosphinoaniline ligands. researchgate.net It provides information about the electronic environment, oxidation state, and coordination of the phosphorus atom. The free this compound ligand would exhibit a single resonance in its ³¹P{¹H} NMR spectrum.

Upon coordination to a metal center, a change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. rasayanjournal.co.inresearchgate.net The magnitude and direction (upfield or downfield) of this shift are indicative of the nature of the metal-phosphorus bond. rasayanjournal.co.innih.gov For instance, aminophosphines can act as π-acceptor ligands, which can lead to a shielding (negative Δδ) of the phosphorus nucleus upon coordination to an electron-rich metal center. rasayanjournal.co.in In complexes with NMR-active metals like platinum or rhodium, coupling between the metal nucleus and phosphorus can be observed, providing further structural insights.

Variable Temperature NMR for Dynamic Processes and Ligand Exchange

Variable Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes such as ligand exchange, fluxionality, and restricted rotation in metal complexes of phosphinoaniline ligands. nih.govrsc.orglibretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening or coalescence, which correspond to chemical exchange processes occurring on the NMR timescale. nih.govlibretexts.org

For example, if a ligand is exchanging between coordinated and uncoordinated states, or if a complex is undergoing a fluxional rearrangement, VT-NMR can be used to determine the energy barriers and rates of these processes. nih.govrsc.org Such studies are crucial for understanding reaction mechanisms and the behavior of catalysts in solution.

Infrared (IR) Spectroscopy for Functional Group and Metal-Ligand Vibrations

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. Key absorptions would include C-H stretching and bending modes for the aromatic and methyl groups, C=C stretching vibrations for the aromatic rings, and C-N stretching vibrations.

When the ligand is coordinated to a metal, new vibrational modes corresponding to metal-ligand bonds appear in the far-IR region of the spectrum (typically below 600 cm⁻¹). The frequencies of these metal-phosphorus (νM-P) and potentially metal-nitrogen (νM-N) vibrations provide direct information about the strength of the coordination bonds.

X-ray Diffraction Crystallography for Solid-State Molecular Structures

Determination of Absolute Configuration and Stereochemistry

While this compound itself is an achiral molecule, the introduction of stereogenic centers, either at the phosphorus atom (P-chiral) or through the generation of axial chirality, would necessitate methods for determining the absolute configuration. P-chiral phosphines are organophosphorus compounds of the formula PRR'R" where the phosphorus atom is the stereocenter. wikipedia.org These molecules are notable for their high barrier to pyramidal inversion, which prevents easy racemization. wikipedia.org The design and synthesis of such chiral phosphine (B1218219) ligands are crucial for their application in asymmetric catalysis, where they can create a chiral environment around a metal center.

Several advanced techniques are employed to establish the absolute stereochemistry of chiral phosphines and their derivatives.

Chiral Resolution via Diastereomeric Complexes A primary method for separating enantiomers of a chiral phosphine is through chemical resolution. acs.orgacs.org This process involves reacting the racemic phosphine with a chiral resolving agent to form a pair of diastereomers. acs.org For aminophosphines, optically pure chiral palladium complexes are often used as resolving agents. acs.orgacs.org The resulting diastereomeric palladium complexes possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. acs.org Once separated, the chiral phosphine enantiomer can be liberated from the palladium complex.

Spectroscopic and Chiroptical Methods For chiral mono-phosphines, determining the absolute configuration can be challenging due to their conformational flexibility. rsc.orgnih.gov Chiroptical methods, which measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, are powerful tools in this regard.

Exciton-coupled Circular Dichroism (ECCD): A sensitive method involves using a chiral auxiliary or "reporter" to interact with the analyte. For instance, the absolute configuration of P-chirogenic phosphorus oxides has been determined by complexation with a zinc-porphyrin tweezer molecule. rsc.orgnih.gov The coordination of the phosphine oxide to the zinc center induces a specific orientation, leading to a predictable and measurable ECCD signal whose sign correlates directly to the absolute stereochemistry at the phosphorus center. rsc.orgnih.gov

Vibrational Circular Dichroism (VCD): This technique has also been applied to determine the absolute stereochemistry of P-chiral compounds, although it is not yet considered a routine method for this class of molecules. rsc.orgnih.gov

Direct Visualization Techniques In specific cases, particularly for larger molecules with defined axial chirality, direct visualization of single molecules can be achieved.

Scanning Tunneling Microscopy (STM): This high-resolution microscopy technique has been used to directly determine the absolute configuration of axially chiral monophosphine enantiomers adsorbed on a metal surface, such as Cu(111). acs.org The different spatial arrangement of substituent groups for each enantiomer allows for their unambiguous distinction in the STM images. acs.org

Analysis of Coordination Geometries and Bond Parameters

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing detailed information on coordination geometries, bond lengths, and bond angles. researchgate.net For metal complexes of this compound and related ligands, this technique reveals how the ligand coordinates to the metal center and the resulting structural arrangement. The coordination geometry is influenced by factors such as the metal's d-electron count, its oxidation state, and the steric bulk of the ligands. libretexts.orgyoutube.com

While a specific crystal structure for a complex of this compound was not found, analysis of closely related structures provides significant insight into the expected coordination behavior.

Coordination in a Platinum(II) Complex In a study of a platinum(II) complex with the related ligand N,N-bis(diphenylphosphino)dimethylaniline, the ligand acts as a bidentate P,P-donor, chelating to the metal center. researchgate.net The geometry around the platinum atom is a distorted square planar arrangement, which is common for d⁸ metal ions like Pt(II). libretexts.orgresearchgate.net The distortion from an ideal square planar geometry is evident in the bond angles around the metal.

Selected Bond Parameters for [PtCl₂(N,N-bis(diphenylphosphino)dimethylaniline)] researchgate.net

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Pt(1)-P(1) | 2.2119(10) |

| Pt(1)-P(2) | 2.2127(10) |

| Pt(1)-Cl(1) | 2.3622(10) |

| Pt(1)-Cl(2) | 2.3500(11) |

| P(1)-N(1) | 1.705(3) |

| P(2)-N(1) | 1.720(3) |

| **Bond Angles (°) ** | |

| P(1)-Pt(1)-P(2) | 72.58(4) |

This data pertains to a complex of N,N-bis(diphenylphosphino)dimethylaniline, a related but distinct compound.

Coordination in a Dipalladium(I) Complex In a dinuclear palladium complex bridged by the N,N-bis(diphenylphosphino)amine (Hdppa) ligand, [Pd(Br)]₂(μ,η²-Hdppa)₂, each palladium atom is coordinated by two phosphorus atoms from the bridging Hdppa ligands and a bromine atom. nih.govmdpi.com The coordination geometry around each palladium center is approximately square planar. nih.gov The analysis of this structure provides typical values for Pd-P bond lengths and the P-N-P angle within the coordinated aminophosphine (B1255530) ligand.

Selected Bond Parameters for [Pd(Br)]₂(μ,η²-Hdppa)₂ nih.gov

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Pd-Pd | 2.6414(6) |

| Mean Pd-P | 2.2809(14) |

| Bond Angles (°) |

This data pertains to a complex of N,N-bis(diphenylphosphino)amine (Hdppa), a related but distinct compound.

These examples demonstrate that phosphinoaniline-type ligands typically coordinate to transition metals through the soft phosphorus donor atom. The resulting complexes often exhibit square planar geometries for Pd(II) and Pt(II) centers, with bond lengths and angles that are influenced by the specific ligand backbone and the other ligands present in the coordination sphere. researchgate.netnih.govresearchgate.net

Computational Chemistry and Mechanistic Elucidation in Phosphinoaniline Research

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of catalytic systems at the molecular level. For phosphinoaniline ligands, DFT calculations provide invaluable insights into their electronic structure, reactivity, and the intimate details of reaction mechanisms.

Theoretical Prediction of Electronic Structure and Reactivity

DFT calculations can be used to determine key electronic parameters such as the HOMO-LUMO gap, which is indicative of the molecule's chemical reactivity and stability. For related phosphine (B1218219) ligands, DFT has been used to analyze how different substituents and their positions on the aryl ring impact the electronic structure and, consequently, the catalytic activity. These theoretical models can predict the ligand's donor strength, often quantified by parameters like the Tolman Electronic Parameter (TEP), which can be correlated with experimental infrared spectroscopic data of corresponding metal-carbonyl complexes.

Elucidation of Reaction Pathways and Transition States

A significant application of DFT in catalysis is the mapping of entire reaction energy profiles. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products. For catalytic cycles involving phosphine ligands, DFT can help to elucidate the step-by-step mechanism, such as oxidative addition, migratory insertion, and reductive elimination.

While specific DFT studies on reaction pathways involving 3-(diphenylphosphino)-N,N-dimethylaniline are not widely reported in the literature, the general principles derived from studies on analogous systems are applicable. For example, in cross-coupling reactions, DFT can be used to model the transition states for the key catalytic steps, providing insights into the rate-determining step and the factors that control selectivity. The hemilabile nature of P,N ligands, where the nitrogen atom can reversibly coordinate to the metal center, is a feature that can be effectively studied using DFT to understand its influence on the stability of intermediates and the energy barriers of transition states.

Experimental Mechanistic Studies

Experimental investigations are crucial for validating theoretical predictions and providing tangible evidence for proposed reaction mechanisms. Kinetic analyses and the direct observation of catalytic intermediates are key components of these studies.

Kinetic Analyses and Reaction Pathway Delineation

Kinetic studies, which measure reaction rates under various conditions, are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants, catalyst, and ligand, a rate law can be determined, which provides clues about the species involved in the rate-determining step of the catalytic cycle. For reactions catalyzed by complexes of this compound, kinetic analysis would help to establish the order of the reaction with respect to each component.

For instance, in a typical cross-coupling reaction, kinetic experiments could reveal whether the oxidative addition of an aryl halide or the reductive elimination of the product is the slowest step. Isotope labeling studies, in conjunction with kinetics, can further pinpoint which bonds are broken or formed in the rate-determining step. While detailed kinetic data for this specific ligand is scarce in publicly available literature, the methodologies are well-established in the broader field of organometallic catalysis.

Identification and Characterization of Catalytic Intermediates

The direct detection and characterization of intermediates in a catalytic cycle provide the most compelling evidence for a proposed mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR for phosphine ligands, are invaluable for this purpose. In-situ monitoring of a catalytic reaction can allow for the observation of key intermediates, such as oxidative addition products or metal-hydride species.

For palladium-catalyzed reactions, for example, the formation of Pd(II) intermediates from a Pd(0) precursor upon reaction with a substrate can often be monitored by ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom in this compound would change upon coordination to the metal center and upon changes in the metal's oxidation state or coordination sphere throughout the catalytic cycle. X-ray crystallography can also provide definitive structural information for stable intermediates that can be isolated from the reaction mixture.

Understanding Ligand Electronic and Steric Effects on Catalytic Performance

The success of a catalytic system often hinges on the precise tuning of the ligand's electronic and steric properties. The diphenylphosphino group provides a certain steric bulk, while the dimethylamino substituent on the aniline (B41778) ring primarily influences the electronic properties.

Future Research Directions and Potential Applications of 3 Diphenylphosphino N,n Dimethylaniline

Exploration of the Unique Electronic and Steric Properties of the meta-Substitution Pattern

A foundational area for future research lies in the detailed characterization of the electronic and steric properties endowed by the meta-positioned N,N-dimethylamino group. In aromatic systems, substituent effects are dictated by their position. While ortho and para substituents can exert both inductive and resonance effects, a meta substituent's electronic influence is transmitted primarily through the inductive effect, with negligible resonance contribution. masterorganicchemistry.comyoutube.com This distinction is critical for 3-(diphenylphosphino)-N,N-dimethylaniline.

The N,N-dimethylamino group is a strong electron-donating group. In the meta position, it increases the electron density at the phosphorus atom via a sigma-inductive effect, enhancing its basicity and σ-donor capability compared to unsubstituted triphenylphosphine. However, this electronic enrichment is expected to be less pronounced than in the para isomer, where the powerful +M (mesomeric or resonance) effect is fully operative. Conversely, the ortho isomer experiences a complex interplay of strong inductive effects, potential resonance, and significant steric hindrance. quora.comdoubtnut.com

Future research should focus on quantifying these properties. A systematic study to determine the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle for this ligand would provide invaluable data for catalyst design. The TEP, derived from the C-O stretching frequency of a [LNi(CO)₃] complex, would precisely measure its net electron-donating ability. nih.gov While the cone angle is primarily determined by the bulky diphenylphosphino group, subtle long-range steric interactions from the meta substituent could be quantified. A comparative study with its isomers would highlight the unique space occupied by the meta derivative.

Table 1: Conceptual Comparison of Electronic and Steric Properties of (Diphenylphosphino)-N,N-dimethylaniline Isomers

| Property | ortho-Isomer | meta-Isomer | para-Isomer |

| Primary Electronic Effect | Strong Inductive (-I) & Resonance (+M) | Inductive (-I) | Strong Resonance (+M) & Inductive (-I) |

| Expected TEP (Basicity) | Complex; influenced by sterics | Moderately Strong Donor | Very Strong Donor |

| Steric Hindrance (Cone Angle) | Highest; potential for N-coordination interference | Moderate; similar to triphenylphosphine | Moderate; similar to triphenylphosphine |

| Potential for N-Coordination | High (Hemilability) | Very Low | None (too distant) |

This table presents expected trends based on established chemical principles; experimental verification is a key future research direction.

Rational Design and Synthesis of New Metal Complexes Featuring this compound

The rational design of new metal complexes is predicated on understanding the ligand's coordination behavior. A key feature of aminophosphines is their potential hemilability, where the nitrogen donor can reversibly bind to the metal center. whiterose.ac.uk This has been observed in complexes of the ortho isomer, 2-(diphenylphosphino)-N,N-dimethylaniline, where the nitrogen atom can participate in a P,N-chelating coordination mode, although the Pt-N bond has been found to be very long, indicating a weak interaction. acs.org

For this compound, the greater distance between the phosphorus and nitrogen atoms makes chelation highly unlikely. Therefore, it is expected to coordinate to metal centers exclusively as a monodentate P-donor ligand. This is not a limitation but a design feature. Researchers can use this ligand to study the electronic effects of the remote amino group on a metal's catalytic activity without the complicating variable of potential P,N-chelation.

Future synthetic work should target a diverse range of metal complexes (e.g., with Palladium, Platinum, Rhodium, Gold, Copper, Nickel) to establish a comprehensive coordination chemistry profile. researchgate.netnih.gov Key research objectives would include:

Synthesis and Structural Characterization: Preparing and analyzing complexes such as [PdCl₂(L)₂], [Rh(CO)Cl(L)₂], and [AuCl(L)] (where L = this compound) using X-ray crystallography and NMR spectroscopy to confirm the monodentate coordination mode.

Comparative Studies: Synthesizing analogous complexes with the ortho and para isomers to create a library for direct comparison in catalytic and materials science applications. This would allow for a clear correlation between the substituent position and the properties of the resulting complex.

Development of Highly Selective and Efficient Catalytic Systems

A significant avenue for future research is the application of this compound and its metal complexes in homogeneous catalysis. Electron-rich phosphine (B1218219) ligands are known to be highly effective in many cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, by promoting the initial oxidative addition step. nih.govchemrxiv.org

The moderate, purely inductive electron-donating nature of the meta-N,N-dimethylamino group could offer a unique balance of reactivity and stability in a catalyst. While the para isomer might be a more potent ligand, its high electron density could lead to overly stable intermediates or side reactions in some catalytic cycles. The meta isomer provides a way to tune down this effect, which could be beneficial for achieving higher selectivity or catalyst turnover. Studies involving nickel-catalyzed C-N cross-coupling have shown that meta-substituted diarylphosphino ligands can be highly effective. acs.org

A systematic investigation is required to screen this ligand in a variety of catalytic reactions. For instance, its performance in the Suzuki-Miyaura coupling of aryl chlorides—a particularly challenging substrate—would be a valuable benchmark.

Table 2: Proposed Research Plan for Evaluating Catalytic Performance in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Expected Outcome Metric |

| 1 | 4-Chloroacetophenone | Phenylboronic acid | [Pd₂(dba)₃] / 3-(Ph₂P)C₆H₄NMe₂ | Yield (%) after 24h |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | [Pd₂(dba)₃] / 3-(Ph₂P)C₆H₄NMe₂ | Yield (%) after 2h |

| 3 | 4-Chloroacetophenone | Phenylboronic acid | [Pd₂(dba)₃] / 2-(Ph₂P)C₆H₄NMe₂ | Comparative Yield (%) |

| 4 | 4-Chloroacetophenone | Phenylboronic acid | [Pd₂(dba)₃] / 4-(Ph₂P)C₆H₄NMe₂ | Comparative Yield (%) |

This table outlines a hypothetical experimental setup to systematically evaluate and compare the catalytic efficacy of the isomeric ligands.

Applications in Materials Science and Supramolecular Chemistry

The field of molecular materials offers fertile ground for the application of this compound. The development of luminescent materials based on transition metal complexes is a particularly promising direction. nih.govpolyu.edu.hknih.govcapes.gov.br Complexes of d¹⁰ metals like Copper(I), Silver(I), and Gold(I) with phosphine ligands often exhibit strong luminescence, which can be tuned by modifying the electronic properties of the ligands. mendeley.com

Future research should explore the synthesis of such complexes with this compound. The electron-donating character of the ligand is expected to influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby modulating the emission color and quantum efficiency of the resulting materials. A comparative study with complexes of the ortho and para isomers could lead to a family of phosphors with systematically tunable photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or chemical sensors.

Furthermore, the presence of both a phosphine donor site and a non-coordinating but polar amino group makes this ligand an interesting building block for supramolecular chemistry. nih.gov While the phosphine group binds to a metal center, the dimethylamino group could engage in non-covalent interactions, such as hydrogen bonding (with appropriate partners) or dipole-dipole interactions, to guide the self-assembly of complex, higher-order structures. This could lead to the formation of novel coordination polymers or discrete molecular cages with interesting host-guest properties.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 3-(diphenylphosphino)-N,N-dimethylaniline?

The synthesis typically involves palladium-catalyzed reactions of N,N-dimethyl-2-iodoanilines with diphenylphosphine derivatives. For example, this compound can be synthesized by reacting 3-(chloromethyl)-N,N-dimethylaniline with diphenylphosphine in the presence of a base, followed by purification via column chromatography . Key characterization methods include:

- NMR spectroscopy : and NMR data (e.g., δ 2.96 ppm for N-methyl groups, δ 7.24 ppm for aromatic protons) confirm structural integrity .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry in coordination complexes (e.g., palladium pincer complexes) .

Q. What are the common reactivity patterns and byproducts of this compound in organic synthesis?

This compound acts as a ligand in transition-metal catalysis (e.g., Pd, Ir) due to its phosphine and dimethylamino groups. Key reactions include:

- Coordination chemistry : Forms stable complexes with Pd(II) or Ir(I), enabling C–H activation or hydrogenation reactions .

- Thermolysis : At elevated temperatures (~180°C), rearranged products like benzylated anilines may form, requiring GC-MS and NMR to distinguish isomers .

- Oxidative side reactions : Exposure to air can lead to phosphine oxide byproducts, monitored via NMR .

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Limited evidence of carcinogenicity (IARC Group 3), but splenic sarcomas were observed in rodent studies .

- Handling : Use fume hoods, nitrile gloves, and avoid skin contact. Store under inert gas (N/Ar) to prevent oxidation.

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic cycles involving this compound?

Contradictions arise in product distributions under varying conditions (e.g., base strength, temperature). Methodological approaches include:

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps in C–H activation .

- In situ spectroscopy : Use UV-vis or IR to track intermediate species during Pd-catalyzed reactions .

- Computational modeling : DFT calculations (e.g., Gibbs free energy profiles) clarify competing pathways (e.g., Stevens vs. Sommelet rearrangements) .

Q. How does this compound enhance photocatalytic efficiency in iridium complexes?

The phosphine group stabilizes metal-to-ligand charge transfer (MLCT) states in Ir(ppy)(bpy) complexes, improving electron-hole separation. Experimental validation involves:

- Stern-Volmer analysis : Measure quenching constants () with N,N-dimethylaniline as a quencher (e.g., ) .

- Transient absorption spectroscopy : Resolve excited-state lifetimes (e.g., τ = 120 ns in deaerated acetonitrile) .

Q. What strategies address conflicting data in the enzymatic oxidation of this compound?

Conflicting reports on monooxygenase activity (e.g., N-oxidation vs. ring hydroxylation) require:

Q. How can this compound be optimized for asymmetric catalysis?

- Ligand modification : Introduce chiral auxiliaries (e.g., BINOL-phosphine hybrids) to enhance enantioselectivity .

- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to improve Pd complex stability .

- Substrate scope analysis : Evaluate performance with sterically hindered alkenes or aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.